2-Cyclobutoxypyrazine as a Scaffold in Antiviral Patent Claims vs. Unsubstituted Pyrazine
Patent literature explicitly claims pyrazine compounds containing a cyclobutane substituent for use in preventing and treating various influenza viruses [1]. While the patent does not provide specific IC50 data for 2-Cyclobutoxypyrazine itself, it establishes a clear class-level inference that the cyclobutane/cyclobutoxy motif is integral to the claimed antiviral activity [1]. In contrast, unsubstituted pyrazine or pyrazines with simple alkyl groups are not claimed for this specific use, suggesting that the cyclobutane moiety is a key determinant of the observed biological effect [1].
| Evidence Dimension | Antiviral Activity (Influenza Virus) |
|---|---|
| Target Compound Data | Claimed as part of a general formula (I) in patent CN-104402833-B for antiviral use [1]. |
| Comparator Or Baseline | Unsubstituted pyrazine or other non-cyclobutane containing pyrazine analogs (not explicitly claimed for this use in the patent). |
| Quantified Difference | Not quantifiable from the patent; differentiation is based on explicit patent claims for the cyclobutane-substituted class. |
| Conditions | Medicinal chemistry patent claims; specific assays not detailed in the abstract [1]. |
Why This Matters
For drug discovery programs targeting influenza, procuring a compound from a patent-protected chemical space may offer strategic advantages or a defined starting point for lead optimization, compared to unclaimed pyrazine analogs.
- [1] CN-104402833-B. Pyrazine compounds containing cyclobutane substituents, compositions and uses thereof. Published 2016-08-24. View Source
